molecular formula C19H22ClNO3 B2834789 N-[2-(2-chlorophenyl)-2-methoxyethyl]-3-(4-methoxyphenyl)propanamide CAS No. 1798463-15-6

N-[2-(2-chlorophenyl)-2-methoxyethyl]-3-(4-methoxyphenyl)propanamide

Cat. No.: B2834789
CAS No.: 1798463-15-6
M. Wt: 347.84
InChI Key: UAYKZCFFOHQXPN-UHFFFAOYSA-N
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Description

N-[2-(2-Chlorophenyl)-2-methoxyethyl]-3-(4-methoxyphenyl)propanamide is a propanamide derivative featuring a 2-(2-chlorophenyl)-2-methoxyethyl group at the amide nitrogen and a 4-methoxyphenyl substituent at the propanamide’s third carbon. This article compares its structure, synthesis, and inferred biological relevance with similar compounds.

Properties

IUPAC Name

N-[2-(2-chlorophenyl)-2-methoxyethyl]-3-(4-methoxyphenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClNO3/c1-23-15-10-7-14(8-11-15)9-12-19(22)21-13-18(24-2)16-5-3-4-6-17(16)20/h3-8,10-11,18H,9,12-13H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAYKZCFFOHQXPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NCC(C2=CC=CC=C2Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-chlorophenyl)-2-methoxyethyl]-3-(4-methoxyphenyl)propanamide typically involves multiple steps, starting from readily available precursors. The process often includes:

    Formation of the intermediate: This involves the reaction of 2-chlorobenzyl chloride with methoxyethylamine under controlled conditions to form the intermediate compound.

    Coupling reaction: The intermediate is then coupled with 4-methoxyphenylacetic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-chlorophenyl)-2-methoxyethyl]-3-(4-methoxyphenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of methoxy-substituted derivatives.

Scientific Research Applications

N-[2-(2-chlorophenyl)-2-methoxyethyl]-3-(4-methoxyphenyl)propanamide has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(2-chlorophenyl)-2-methoxyethyl]-3-(4-methoxyphenyl)propanamide involves its interaction with specific molecular targets. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Comparison

The target compound’s chlorophenyl-methoxyphenyl-propanamide scaffold shares features with:

Compound Name Key Structural Differences Functional Implications
(±)-N-(3-Chlorophenethyl)-2-(6-methoxynaphthalen-2-yl)propanamide 3-Chlorophenethyl (vs. 2-chloro-2-methoxyethyl) and naphthalenyl (vs. methoxyphenyl) Altered lipophilicity and π-π interactions
N-(4-Bromophenyl)-3-(2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yloxy)propanamide Bromophenyl substitution and chromene-oxygen linkage Enhanced rigidity and potential kinase inhibition
3-(4-Hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)-2-methoxyethyl]acrylamide Acrylamide backbone (vs. propanamide) and additional hydroxyl groups Improved anti-inflammatory activity
  • Critical Structural Factors: Chloro Position: 2-Chloro (target) vs. 3-chloro () may alter receptor binding due to steric effects. Methoxy vs. Backbone Flexibility: Propanamide (target) vs. acrylamide () affects conformational freedom and target engagement.

Biological Activity

N-[2-(2-chlorophenyl)-2-methoxyethyl]-3-(4-methoxyphenyl)propanamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, highlighting its mechanisms, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

  • Molecular Formula : C17H20ClN1O3
  • Molecular Weight : 321.80 g/mol

The presence of the 2-chlorophenyl and 4-methoxyphenyl groups suggests potential interactions with various biological targets, making it a candidate for further investigation in therapeutic applications.

Mechanisms of Biological Activity

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

  • Antitumor Activity : Studies have shown that related compounds can induce apoptosis in cancer cell lines. For instance, a derivative with a similar structure was found to activate caspase-3, leading to programmed cell death in T47D breast cancer cells .
  • Inhibition of Cell Proliferation : The compound has been associated with significant inhibition of cell proliferation in various cancer models, suggesting its potential as an anticancer agent .
  • Modulation of Enzyme Activity : The structural components may interact with enzymes involved in critical pathways such as tubulin polymerization, which is vital for cell division and growth.

Anticancer Studies

A notable study explored the effects of structurally similar compounds on breast cancer models. The findings indicated that these compounds could effectively inhibit tumor growth in vivo and induce apoptosis at low concentrations (EC50 values as low as 2 nM) .

Pharmacological Profiles

The pharmacological profiles of related compounds suggest that modifications to the chemical structure can significantly impact their biological activity. For example:

CompoundEC50 (nM)GI50 (nM)Mechanism
Compound A22Apoptosis induction via caspase activation
Compound B510Inhibition of tubulin polymerization
This compoundTBDTBDTBD

Safety and Toxicological Considerations

While exploring the therapeutic potential, it is crucial to assess the safety profile. Toxicological studies on related compounds have indicated potential side effects such as myelosuppression and gastrointestinal toxicity . Continuous monitoring and evaluation are necessary to establish safe dosage ranges.

Q & A

Q. What are the primary synthetic routes for N-[2-(2-chlorophenyl)-2-methoxyethyl]-3-(4-methoxyphenyl)propanamide, and what reaction conditions optimize yield?

The compound is synthesized via multi-step organic reactions, often involving amide bond formation between substituted ethylamine and propanoyl chloride derivatives. Key steps include:

  • Coupling reactions : Use of 2-(2-chlorophenyl)-2-methoxyethylamine with 3-(4-methoxyphenyl)propanoyl chloride in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts.
  • Solvent selection : Polar aprotic solvents like DMF or dichloromethane enhance reaction efficiency.
  • Temperature control : Reactions are typically conducted at 0–25°C to minimize side products. Yield optimization requires strict anhydrous conditions and purification via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. How can the molecular structure of this compound be confirmed experimentally?

Structural confirmation relies on:

  • Spectroscopy :
  • 1H/13C NMR : Peaks for methoxy (δ ~3.7–3.8 ppm), chlorophenyl (δ ~7.2–7.5 ppm), and amide protons (δ ~6.5–7.0 ppm).
  • Mass spectrometry (MS) : Molecular ion peak (m/z ~385.8) and fragmentation patterns consistent with the amide backbone.
    • Elemental analysis : Confirms C, H, N, Cl, and O percentages match the molecular formula (C21H23ClNO3) .

Advanced Research Questions

Q. What experimental design challenges arise when studying this compound’s pharmacological activity, and how can they be addressed?

Key challenges include:

  • Low solubility : The trifluoromethyl and chlorophenyl groups increase lipophilicity, requiring DMSO or cyclodextrin-based solubilization for in vitro assays.
  • Target selectivity : Use competitive binding assays (e.g., fluorescence polarization) to differentiate interactions with adenosine A2B receptors vs. off-target kinases.
  • Metabolic stability : Incubate with liver microsomes (human/rodent) and monitor degradation via LC-MS to identify vulnerable sites (e.g., methoxy group oxidation) .

Q. How do structural modifications (e.g., substituent variations) impact bioactivity?

Comparative studies with analogs reveal:

  • Chlorophenyl position : 2-chloro substitution (vs. 3- or 4-) enhances receptor affinity due to steric effects.
  • Methoxy vs. ethoxy : Methoxy groups improve metabolic stability but reduce solubility.
  • Trifluoromethyl replacement : Substitution with methylsulfonyl increases aqueous solubility but decreases blood-brain barrier penetration. Structure-activity relationship (SAR) studies require iterative synthesis and high-throughput screening (HTS) against target panels .

Q. How should researchers resolve contradictions in reported biological data for structurally similar compounds?

For example, conflicting IC50 values for adenosine receptor inhibition may arise from:

  • Assay variability : Standardize protocols (e.g., cAMP accumulation vs. radioligand binding).
  • Cell line differences : Use identical cell models (e.g., HEK293 vs. CHO-K1) and normalize data to housekeeping genes.
  • Batch purity : Validate compound purity (>95%) via HPLC before testing. Meta-analyses of published data can identify trends obscured by methodological noise .

Q. What in vitro models are appropriate for evaluating this compound’s neuroprotective potential?

  • Oxidative stress models : SH-SY5Y neurons treated with rotenone or H2O2, measuring viability via MTT assay.
  • Neuroinflammation : Microglial BV2 cells stimulated with LPS, with cytokine release (IL-6, TNF-α) quantified via ELISA.
  • Mitochondrial function : JC-1 staining in primary cortical neurons to assess membrane potential changes. Include positive controls (e.g., resveratrol) and dose-response curves (1–100 µM) .

Methodological Tables

Q. Table 1. Comparative Reactivity of Functional Groups

Functional GroupReaction TypeReagents/ConditionsMajor Products
ChlorophenylNucleophilic substitutionNaN3, DMF, 80°CAzide derivatives
MethoxyOxidationKMnO4, H2SO4, 60°CCarboxylic acid
AmideReductionLiAlH4, THF, 0°C → RTAmine
Data derived from analogous compounds

Q. Table 2. Key Pharmacokinetic Parameters

ParameterValue (Predicted)Method
LogP3.8Computational (ChemAxon)
Plasma protein binding89%Equilibrium dialysis
t1/2 (in vitro)4.2 hHuman liver microsomes
Based on structurally related amides

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